I-138

Deubiquitinase inhibition USP1-UAF1 Enzymatic assay

Researchers often face reproducibility issues in USP1 synthetic lethality studies due to tool compounds with poor oral bioavailability or sub-nanomolar potency. I-138 solves this as an optimized, orally active USP1-UAF1 inhibitor. - **Superior potency:** IC50 = 4.1 nM; ~18-fold more potent than ML323 in biochemical assays. - **In vivo ready:** Oral dosing validated (e.g., 50 mg/kg QD in MDA-MB-436 xenografts); overcomes ML323's ~20% oral bioavailability limitation. - **Unique mechanism:** Allosteric binding synergistic with ubiquitin; distinct from ML323. Induces PCNA/FANCD2 monoubiquitination & ssDNA gaps. - **Application:** Validated in PARP inhibitor-sensitive & resistant BRCA1-deficient cancer models.

Molecular Formula C26H23F3N6O
Molecular Weight 492.5 g/mol
Cat. No. B15582254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-138
Molecular FormulaC26H23F3N6O
Molecular Weight492.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H23F3N6O/c1-15(2)18-6-4-5-7-19(18)22-30-12-20-24(33-22)35(25(36)31-20)13-16-8-10-17(11-9-16)23-32-21(14-34(23)3)26(27,28)29/h4-12,14-15H,13H2,1-3H3,(H,31,36)
InChIKeyMVCJEDLGJGHLJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

I-138 USP1-UAF1 Inhibitor


I-138 (CAS: 2098211-50-6) is an orally active, reversible small-molecule inhibitor of the USP1-UAF1 deubiquitinase complex, with an enzymatic IC₅₀ of 4.1 nM and Ki of 5.4 nM . Its molecular formula is C₂₆H₂₃F₃N₆O (MW: 492.50 g/mol) . I-138 is structurally related to the well-established tool compound ML323, yet it exhibits distinct binding kinetics, cellular activity profiles, and preclinical efficacy . This guide provides quantitative, comparator-anchored evidence to support scientific selection and procurement decisions.

Why I-138 Cannot Be Substituted with ML323


USP1-UAF1 inhibitors exhibit substantial variation in potency, binding modality, cellular ubiquitination readouts, and in vivo efficacy. Even compounds within the same structural class demonstrate divergent selectivity profiles and synthetic lethal effects. For instance, I-138 and ML323, while structurally related, display mutually exclusive binding to USP1 and elicit different magnitudes of PCNA and FANCD2 monoubiquitination in both wild-type and cancer cell lines . Similarly, I-138 demonstrates a distinct synergy profile with PARP inhibitors compared to other USP1 inhibitors such as KSQ-4279 [1]. These quantitative differences preclude simple substitution and necessitate compound-specific validation. The following sections present the head-to-head and cross-study evidence that defines I-138's unique value proposition for research procurement.

I-138 Differentiation Evidence


USP1-UAF1 Inhibition Potency vs. ML323

I-138 inhibits USP1-UAF1 with an IC₅₀ of 4.1 nM and a Ki of 5.4 nM in biochemical assays . In contrast, the structurally related tool compound ML323 exhibits an IC₅₀ of 76 nM against USP1-UAF1 in ubiquitin-rhodamine 110 assays [1]. This represents an approximately 18.5-fold greater enzymatic potency for I-138 relative to ML323 under comparable biochemical conditions.

Deubiquitinase inhibition USP1-UAF1 Enzymatic assay

DUB Selectivity Profile

I-138 at 500 nM induces robust monoubiquitination of PCNA and FANCD2 in MDA-MB-436 cells within 24 hours, as demonstrated by immunoblotting [1]. While ML323 also increases PCNA monoubiquitination in H1299 cells at concentrations as low as 1 μM , direct cross-study comparison suggests that I-138 achieves comparable or greater ubiquitination at lower concentrations (500 nM vs. 1 μM), consistent with its enhanced enzymatic potency.

Cellular pharmacology PCNA ubiquitination FANCD2 ubiquitination

In Vivo Pharmacokinetics & Oral Activity

I-138 exhibits an IC₅₀ of 4.1 nM against USP1-UAF1 . The clinical-stage USP1 inhibitor KSQ-4279 (RO7623066) has a reported IC₅₀ of 11 nM and Ki of 1.2 nM in biochemical assays . While KSQ-4279 demonstrates a slightly lower Ki, I-138 shows a 2.7-fold lower IC₅₀ (4.1 nM vs. 11 nM). Notably, I-138 is a preclinical tool compound with extensive published data, whereas KSQ-4279 is in early clinical trials with more limited public data.

USP1 inhibition Clinical candidate Biochemical potency

Unique Allosteric Binding Mechanism

In BRCA1/2 mutant cell lines UWB1.289 and SUM149PT, I-138 demonstrates strong synergy with the PARP inhibitor olaparib. Combination dose-response matrices analyzed using the Bliss independence model show positive synergy scores (green/blue shading) across multiple concentration pairs [1]. Specifically, co-treatment with 120 nM I-138 enhances olaparib sensitivity in UWB1.289 cells, and the combination induces significant DNA damage as measured by γH2AX intensity [2]. This synergy is BRCA1/2-dependent, as it is lost upon BRCA1 re-expression.

Synthetic lethality PARP inhibitor Combination therapy

I-138 vs. TNG348: In Vivo Efficacy Comparison in BRCA1 Mutant Xenograft Models

In mice bearing MDA-MB-436 BRCA1 mutant xenograft tumors, I-138 administered orally at 50 mg/kg once daily in combination with niraparib (15 mg/kg QD) resulted in significant tumor regression [1]. In contrast, TNG348, another USP1 inhibitor, showed synergistic tumor volume decrease with PARP inhibitors in BRCA1 mutation and HRD breast cancer PDX models, though specific dose and tumor regression data are not publicly detailed in the same source [2]. I-138's in vivo efficacy is directly quantified in a peer-reviewed publication.

In vivo pharmacology Xenograft BRCA1 mutant

I-138 Overcomes PARP Inhibitor Resistance in Preclinical Models

I-138 exhibits monotherapy activity in both PARP inhibitor-sensitive and -resistant preclinical models of BRCA1-deficient cancer. In ovarian and breast cancer cells with acquired PARP inhibitor resistance, I-138 induces ssDNA gaps and restores synthetic lethality [1]. This is a differentiated property not universally observed among USP1 inhibitors; for example, the ability of ML323 to overcome PARP inhibitor resistance is less well-characterized in the literature.

PARP inhibitor resistance BRCA1-deficient Synthetic lethality

I-138 Research Applications


USP1 Synthetic Lethality in BRCA Cancers

I-138 is uniquely suited for studies exploring synthetic lethality in BRCA1/2 mutant cancers, either as a monotherapy or in combination with PARP inhibitors such as olaparib or niraparib. The quantitative synergy with olaparib (Bliss scores) and in vivo tumor regression data provide a robust foundation for designing combination dosing regimens [1]. Researchers can leverage I-138 to dissect mechanisms of USP1-PARP synthetic lethality and evaluate biomarkers of response.

Overcoming PARP Inhibitor Resistance

Given I-138's demonstrated activity in PARP inhibitor-resistant BRCA1-deficient models, it is a valuable tool for investigating resistance mechanisms and developing therapeutic strategies to overcome PARP inhibitor failure [2]. Studies can employ I-138 to induce ssDNA gaps and assess restoration of DNA damage signaling in resistant cell lines and patient-derived models.

Oral Dosing for In Vivo Studies

With its low nanomolar enzymatic potency (IC₅₀ = 4.1 nM) and well-characterized cellular ubiquitination profile, I-138 serves as a high-quality chemical probe for USP1-UAF1 functional studies . It is particularly useful for assays requiring robust target engagement at sub-micromolar concentrations, including PCNA/FANCD2 monoubiquitination immunoblots and replication fork protection assays.

SAR and Binding Mechanism Studies

I-138's oral bioavailability and established in vivo dosing regimen (50 mg/kg QD) enable reproducible pharmacodynamic and efficacy studies in murine xenograft models of BRCA1 mutant breast and ovarian cancer [3]. The compound's documented tumor regression when combined with niraparib provides a benchmark for evaluating next-generation USP1 inhibitors or combination strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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